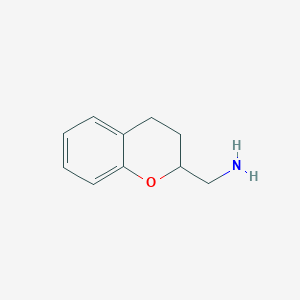

Chroman-2-ylmethanamine

Vue d'ensemble

Description

Chroman-2-ylmethanamine, also known as 3,4-dihydro-2H-chromen-2-ylmethanamine, is a compound with the molecular weight of 163.22 . It is stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO . The InChI code is 1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.68 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 199.0763918 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization

- Chroman-2-ylmethanamine is used in the synthesis of various compounds. For instance, a study described the synthesis of ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione, which showed moderate anticancer activity (Vaseghi et al., 2021).

Medicinal Chemistry

- In medicinal chemistry, this compound derivatives are used as building blocks. For instance, repinotan (BAY×3702), a 5-hydroxytryptamine (5-HT 1A) antagonist, is synthesized using a chroman-2-yl framework (Gross, 2003).

Antiulcer Activity

- Some this compound analogues have shown antiulcer activity. A study found that the chroman analogue N-phenethyl-2-(chroman-4-yl)-1-methylethylamine had potent antiulcer activity (Yamato et al., 1988).

Chemical Synthesis

- This compound is used in the chemical synthesis of chromans, as demonstrated by a study on the Pd-catalyzed carboetherification reactions for the construction of 2-substituted and 2,2-disubstituted chromans (Ward et al., 2012).

Fluorescent Chemosensor Development

- It has been used in creating fluorescent sensors for metal ions, such as the synthesis of a sensor for Zn(2+) differentiation from Cd(2+) (Li et al., 2014).

Analytical Chemistry

- This compound derivatives are significant in chromatography. They are used in various aspects of chromatographic separation and analysis, including the development of novel chromatographic techniques (Kisley & Landes, 2014).

Therapeutic Applications

- This compound derivatives, such as chroman-4-one, have shown a range of pharmacological activities and are used as scaffolds in drug designing and development (Kamboj & Singh, 2021).

Anticancer Activity

- Certain derivatives synthesized from this compound have been evaluated for their anticancer activity. For example, the study of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives showed promising results (Kumar et al., 2013).

Neuroprotective and Antioxidant Activities

- Chroman/catechol hybrids synthesized from this compound showed significant activity against oxidative stress-induced cellular damage, offering potential neuroprotective benefits (Koufaki et al., 2006).

Anticoagulant Research

- This compound derivatives have been studied as anticoagulants, showing comparable efficacy to warfarin with reduced toxicity and genotoxicity (Stanković et al., 2015).

Dopaminergic Agent Development

- 2-(Aminomethyl)chromans have been synthesized and evaluated for their affinity for dopamine receptors, contributing to the development of novel dopaminergic agents (Mewshaw et al., 1997).

Sustainable Chemistry

- In the pursuit of sustainable chemistry, this compound derivatives have been explored to reduce the environmental impact of drug discovery, particularly in chromatography (Peterson et al., 2014).

Diabetes Research

- While some studies have explored the potential of this compound derivatives in diabetes treatment, results have been mixed, with some showing no significant effect in improving glycemic control (Kleefstra et al., 2007).

Bioactivity Studies

- Chroman-4-one derivatives, related to this compound, have been synthesized and studied for various bioactivities, emphasizing their importance in drug discovery (Emami & Ghanbarimasir, 2015).

Agricultural Applications

- Benzoxazoles, including derivatives of this compound, have been explored as novel herbicidal agents, showing potential phytotoxic activity and efficacy against various plant species (Sangi et al., 2018).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s crucial to understand how this compound interacts with its targets and the resulting changes that occur in the biological system .

Biochemical Pathways

Understanding these pathways and their downstream effects would provide valuable insights into the compound’s biological activity .

Pharmacokinetics

Some properties such as gi absorption, bbb permeability, and lipophilicity have been reported . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHATGBRQMDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460438 | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3990-59-8 | |

| Record name | [(Chroman-2-yl)methyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

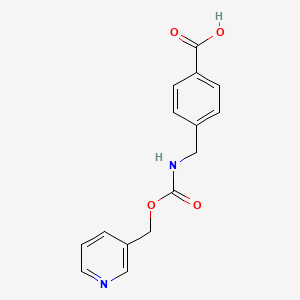

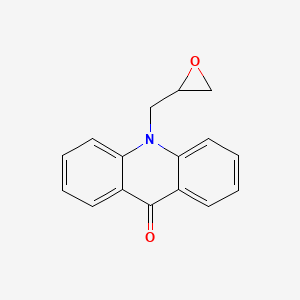

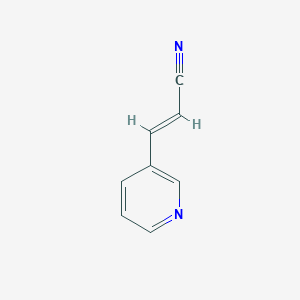

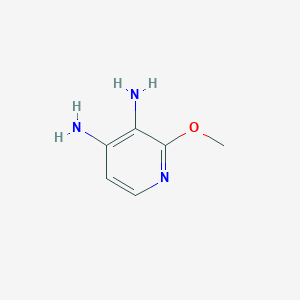

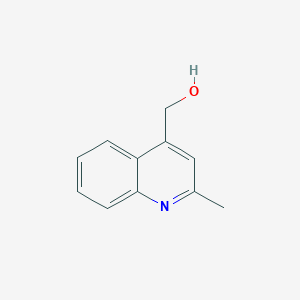

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)